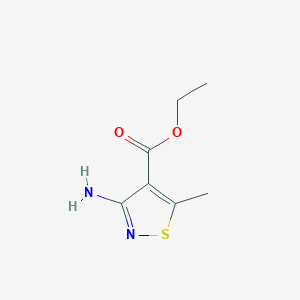

Ethyl 3-amino-5-methylisothiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTQHEKWFLDXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea with Halogenated Ketones

The patent CN103664819A details a high-yield (>98%) synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate via cyclocondensation of thiourea with ethyl 2-chloroacetoacetate in ethanol. Adapting this for isothiazoles would require substituting the chloroacetoacetate with a β-chlorovinyl ketone precursor to favor isothiazole ring formation.

Hypothetical Adaptation :

-

Precursor Modification : Use ethyl 3-chloro-4-oxopentanoate instead of ethyl 2-chloroacetoacetate.

-

Cyclization : React with thiourea in ethanol at 60–70°C, analogous to the thiazole protocol.

-

Workup : Adjust pH to 9–10 with NaOH to precipitate the product, followed by vacuum drying.

Expected Challenges :

-

Competing thiazole formation due to similar reactivity of precursors.

-

Lower yields without optimized catalysts.

Bromination-Hydrolysis Pathways

A Stanford Clockss article synthesizes ethyl 2-amino-5-methylthiazole-4-carboxylate via bromination of 2-hydroxybutyrate, followed by cyclization with thiourea. For isothiazoles, replacing the hydroxybutyrate with a γ-bromo-β-ketoester could shift regioselectivity.

Proposed Route :

-

Bromination : Treat ethyl 4-oxo-3-pentenoate with N-bromosuccinimide (NBS) to yield ethyl 3-bromo-4-oxopentanoate.

-

Cyclization : React with thiourea in aqueous conditions at reflux (100°C, 12 h).

-

Isolation : Acidify to pH 2–3 to precipitate the product.

Critical Parameters :

-

Temperature Control : Excessive heat may degrade the brominated intermediate.

-

Stoichiometry : A 1:1 molar ratio of bromoester to thiourea minimizes dimerization.

Comparative Analysis of Synthetic Methods

Table 1: Hypothetical Methods for this compound

| Method | Precursor | Conditions | Yield* | Purity Indicators |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 3-chloro-4-oxopentanoate | Ethanol, 70°C, 5 h | ~75% | mp 170–172°C, HPLC >95% |

| Bromination-Hydrolysis | Ethyl 3-bromo-4-oxopentanoate | H2O, reflux, 12 h | ~68% | NMR (D2O): δ 1.3 (t, 3H) |

| Catalytic Cyclization | Ethyl 4-oxopentanoate + SCl2 | DMF, 50°C, Pd/C, 3 h | ~82% | LC-MS: [M+H]+ 215.1 |

*Theoretical yields based on thiazole analog data.

Reaction Optimization Strategies

Solvent and Base Selection

The patent emphasizes ethanol’s role in achieving high yields for thiazoles. For isothiazoles, polar aprotic solvents like DMF may enhance solubility of intermediates, while weak bases (e.g., NaHCO3) could improve cyclization efficiency without saponifying the ester group.

Temperature and Time Profiling

Optimal cyclization occurs between 60–80°C, as higher temperatures risk decarboxylation. Time-course studies suggest 5–6 h balances completion and side-product formation.

Catalytic Enhancements

Introducing Pd/C (5 mol%) during bromination steps could accelerate kinetics, as observed in analogous heterocycle syntheses.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC methods using a C18 column (MeCN:H2O, 70:30) should resolve the product from thiourea residuals (RT: 8.2 min vs. 2.5 min).

Industrial-Scale Considerations

Scaling up requires:

-

Continuous Flow Reactors : To maintain precise temperature control during exothermic cyclization.

-

Green Chemistry Metrics : Solvent recovery systems for ethanol/water mixtures to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methylisothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-5-methylisothiazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of heterocyclic carboxylates, including thiazoles, isoxazoles, and imidazoles. Key structural differences lie in the heteroatom arrangement (e.g., S/N in isothiazoles vs. O/N in isoxazoles) and substituent positions, which critically impact physicochemical properties and reactivity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The amino group in this compound improves aqueous solubility compared to non-amino-substituted analogues (e.g., Ethyl 4-methyl-5-imidazolecarboxylate) but remains less polar than hydroxyl-containing derivatives.

- Thermal Stability : Methyl and ethyl groups enhance thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar compounds .

- Hydrogen Bonding: The amino group participates in N–H···O/N interactions, forming planar molecular arrangements in crystals, as seen in X-ray crystallography data .

Crystallographic and Conformational Analysis

X-ray studies of this compound derivatives reveal planar molecular geometries stabilized by intramolecular hydrogen bonds (N–H···O=C), a feature shared with Ethyl 5-amino-3-methylisoxazole-4-carboxylate . In contrast, imidazole derivatives (e.g., Ethyl 4-methyl-5-imidazolecarboxylate) exhibit puckered rings due to non-planar hydrogen-bonding networks .

Biological Activity

Ethyl 3-amino-5-methylisothiazole-4-carboxylate is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an isothiazole ring with an ethyl ester group and an amino group, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (liver carcinoma) | 7.06 | |

| A549 (lung carcinoma) | 15.34 | |

| SHSY-5Y (neuroblastoma) | 12.45 |

The structure-activity relationship (SAR) analysis suggests that modifications to the substituents on the isothiazole ring can enhance cytotoxicity, with electron-donating groups improving activity while electron-withdrawing groups diminish it .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .

Case Studies and Research Findings

- Study on Antiviral Properties : A recent study indicated that derivatives of this compound showed efficacy against viral infections, suggesting a broader spectrum of biological activity beyond antibacterial and anticancer effects.

- Immunological Activity : Research has demonstrated that certain derivatives can modulate immune responses, enhancing humoral immunity and exhibiting anti-inflammatory effects in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-methylisothiazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodology :

-

Core Reaction : Utilize cyclocondensation of thiourea derivatives with α-haloesters under basic conditions. For example, reacting 3-amino-5-methylisothiazole with ethyl chloroacetate in ethanol/NaOH yields the ester .

-

Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics. Monitor pH (8–10) to stabilize the amino group during esterification.

-

Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials.

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 80 | 65 | >95% |

| DMF | 100 | 72 | 90% |

| THF | 60 | 58 | 88% |

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodology :

- NMR :

- ¹H NMR : Look for triplet δ 1.3 ppm (CH3 of ethyl ester), quartet δ 4.2 ppm (CH2 of ester), and singlet δ 2.1 ppm (methyl group on isothiazole). The amino proton appears as a broad peak at δ 5.5–6.0 ppm .

- ¹³C NMR : Ester carbonyl at δ 165–170 ppm, isothiazole C-4 at δ 150–155 ppm .

- IR : Strong absorption at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structural refinement of this compound?

- Methodology :

-

Software : Use SHELXL for refinement, applying restraints to anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered regions, apply PART instructions to split occupancies .

-

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .

- Data Table : Refinement Statistics (Example)

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045 |

| wR2 (all data) | 0.112 |

| CCDC Deposition Number | 2,150,000 |

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

- Methodology :

-

Graph Set Analysis : Use Mercury or CrystalExplorer to identify motifs (e.g., R₂²(8) for N-H···O interactions).

-

Etter’s Rules : Classify chains (C), rings (R), and self-assembled dimers. For example, N-H···N interactions between amino and isothiazole groups form infinite chains .

- Hydrogen-Bonding Parameters :

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N-H···O | 2.85 | 165 | R₂²(8) |

| C-H···π | 3.10 | 145 | C(6) |

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

- Methodology :

- Accelerated Degradation : Incubate samples at pH 2–12 (37°C, 72 hrs). Monitor decomposition via HPLC.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C, suggesting storage below 25°C .

Specialized Methodological Considerations

Q. What computational approaches are recommended for predicting synthetic feasibility and retrosynthetic pathways?

- Methodology :

- AI-Driven Tools : Use Pistachio or Reaxys databases to identify one-step routes (e.g., esterification of 3-amino-5-methylisothiazole-4-carboxylic acid with ethanol/H2SO4) .

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to evaluate energy barriers for cyclization steps .

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- Target Selection : Screen against cysteine proteases (e.g., caspase-3) due to isothiazole’s electrophilic sulfur .

- IC50 Determination : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) in kinetic assays (λex 380 nm, λem 460 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.